molecular formula C12H11NO4 B2385889 (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid CAS No. 565191-96-0

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid

Cat. No.: B2385889
CAS No.: 565191-96-0
M. Wt: 233.223
InChI Key: OMDFXXAQWPQRQG-HWKANZROSA-N
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Description

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a cyanomethoxy group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid, also known by its CAS number 565191-96-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure with functional groups that may contribute to its biological efficacy. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H13NO4\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{4}

This configuration includes a cyanomethoxy group and a methoxyphenyl group, which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Signal Modulation : It can modulate signaling pathways that are crucial for cellular communication and response to stimuli.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against:

  • Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
  • Fungal Strains : Such as Candida albicans.

Table 1 summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC) values:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Anticancer Activity

In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include inducing apoptosis and cell cycle arrest.

Table 2 presents the effects on different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HT-29 (Colon)15
A549 (Lung)20

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent in combating resistant infections.
  • Case Study on Anticancer Properties : Research conducted at a leading cancer research institute investigated the effects of this compound on breast cancer cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Properties

IUPAC Name

(E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8H,7H2,1H3,(H,14,15)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDFXXAQWPQRQG-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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